Cas no 152383-83-0 (Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]-)

Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]- structure
152383-83-0 structure
Product name:Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]-
CAS No:152383-83-0
MF:C29H26O4
MW:438.514348506927
CID:231660
PubChem ID:5319481

Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]-
    • 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-(2-phenylethenyl)phenol
    • 2,4-bis(4-hydroxybenzyl)-5-methoxy-3-[(E)-2-phenylethenyl]phenol
    • 5-Methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol
    • 5-Mpe-bis(hobz)phenol
    • 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol
    • 152383-83-0
    • Inchi: InChI=1S/C29H26O4/c1-33-29-19-28(32)26(17-21-7-12-23(30)13-8-21)25(16-11-20-5-3-2-4-6-20)27(29)18-22-9-14-24(31)15-10-22/h2-16,19,30-32H,17-18H2,1H3/b16-11+
    • InChI Key: JPOSRDXMWOPQOV-LFIBNONCSA-N
    • SMILES: OC1C=CC(CC2C(/C=C/C3C=CC=CC=3)=C(CC3C=CC(O)=CC=3)C(OC)=CC=2O)=CC=1

Computed Properties

  • Exact Mass: 438.18318
  • Monoisotopic Mass: 438.18310931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 69.9Ų

Experimental Properties

  • PSA: 69.92

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